molecular formula C17H23N5O4 B2940726 ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 878412-20-5

ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Cat. No.: B2940726
CAS No.: 878412-20-5
M. Wt: 361.402
InChI Key: MAJAWNLGBLJPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes multiple functional groups such as ethyl, trimethyl, dioxo, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate compound, which is then subjected to further reactions to introduce the ethyl, trimethyl, dioxo, and propyl groups. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate . The industrial production methods are designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

Ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-6-8-20-10(3)11(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)9-12(23)26-7-2/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJAWNLGBLJPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.